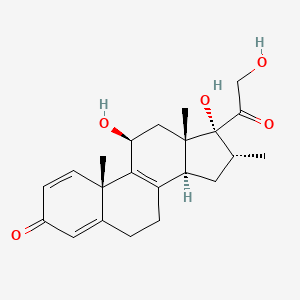

Delta8(9)-Dexamethasone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(10S,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16+,17+,20+,21+,22+/m1/s1 |

InChI Key |

HBFNXGQYHPXHCK-CCDZBXPSSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3=C([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)[C@]4(C=CC(=O)C=C4CC3)C |

Canonical SMILES |

CC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dexamethasone and its Δ8(9) Variant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone is a potent synthetic glucocorticoid with a well-established role in medicine due to its significant anti-inflammatory and immunosuppressive properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Dexamethasone. It also addresses the lesser-known Δ8(9)-Dexamethasone, a related substance identified as a degradation product or impurity. While detailed information on Δ8(9)-Dexamethasone is scarce, this document synthesizes the available data and presents a thorough analysis of the parent compound, Dexamethasone, to serve as a critical resource for researchers and drug development professionals.

Introduction to Dexamethasone and Δ8(9)-Dexamethasone

Dexamethasone, a fluorinated corticosteroid, is widely used in the treatment of a multitude of conditions, including rheumatic disorders, severe allergies, asthma, and certain cancers. Its mechanism of action is primarily mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and the inhibition of inflammatory pathways.

The term "Δ8(9)-Dexamethasone" refers to a variant of Dexamethasone characterized by the presence of a double bond between the 8th and 9th carbon atoms of the steroid nucleus and the absence of the fluorine atom at position 9. This compound is not a common pharmaceutical agent but has been identified as an impurity or degradation product of Dexamethasone. Its formal chemical name is (11β,16α)-11,17,21-Trihydroxy-16-methylpregna-1,4,8-triene-3,20-dione. Due to the limited availability of public data on this specific variant, this guide will focus predominantly on the well-characterized parent compound, Dexamethasone, while providing the known details of its Δ8(9) derivative.

Chemical Structure and Properties

Dexamethasone

Dexamethasone is a synthetic pregnane corticosteroid. Its chemical structure is characterized by a fluorinated pregnane core with hydroxyl groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20.

Table 1: Physicochemical Properties of Dexamethasone

| Property | Value | Reference |

| Molecular Formula | C22H29FO5 | --INVALID-LINK-- |

| Molecular Weight | 392.46 g/mol | --INVALID-LINK-- |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | --INVALID-LINK-- |

| CAS Number | 50-02-2 | --INVALID-LINK-- |

| Melting Point | 255-264 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water, soluble in ethanol, methanol, and acetone. | --INVALID-LINK-- |

Δ8(9)-Dexamethasone

As a degradation product, Δ8(9)-Dexamethasone has a distinct molecular formula and structure. The key differences are the introduction of a double bond and the loss of the fluorine atom.

Table 2: Physicochemical Properties of Δ8(9)-Dexamethasone

| Property | Value | Reference |

| Molecular Formula | C22H28O5 | --INVALID-LINK-- |

| Molecular Weight | 372.45 g/mol | --INVALID-LINK-- |

| IUPAC Name | (11β,16α)-11,17,21-Trihydroxy-16-methylpregna-1,4,8-triene-3,20-dione | --INVALID-LINK-- |

| CAS Number | 52092-04-3 | --INVALID-LINK-- |

| Melting Point | >115°C (decomposes) | --INVALID-LINK-- |

Pharmacological Profile of Dexamethasone

The biological effects of Dexamethasone are mediated through its interaction with the glucocorticoid receptor.

Table 3: Pharmacological Data for Dexamethasone

| Parameter | Value | Reference |

| Mechanism of Action | Glucocorticoid Receptor (GR) Agonist | --INVALID-LINK-- |

| Binding Affinity (Ki) for GR | ~1.2 nM | --INVALID-LINK-- |

| Biological Half-life | 36-54 hours | --INVALID-LINK-- |

Signaling Pathways of Dexamethasone

Dexamethasone exerts its effects through multiple signaling pathways, primarily involving the glucocorticoid receptor. The classical genomic pathway involves the binding of Dexamethasone to the cytoplasmic GR, translocation of the complex to the nucleus, and subsequent modulation of gene transcription.

Genomic Signaling Pathway

Caption: Genomic signaling pathway of Dexamethasone.

Non-Genomic Signaling Pathway

Dexamethasone can also induce rapid, non-genomic effects through membrane-bound glucocorticoid receptors or by directly interacting with cellular signaling cascades.

Caption: Non-genomic signaling pathway of Dexamethasone.

Experimental Protocols

Detailed experimental protocols for studying Dexamethasone are extensive. Below is a generalized workflow for a common in vitro assay to assess its anti-inflammatory activity.

In Vitro Anti-inflammatory Assay Workflow

Caption: Generalized workflow for an in vitro anti-inflammatory assay.

Conclusion

Dexamethasone remains a cornerstone of anti-inflammatory and immunosuppressive therapy. A thorough understanding of its chemical properties, pharmacological actions, and signaling pathways is essential for its effective use and for the development of novel glucocorticoid-based therapeutics. While the Δ8(9) variant exists as a known impurity, the lack of comprehensive data underscores the importance of focusing on the parent compound for current research and development efforts. This guide provides a foundational resource for professionals in the field, summarizing key technical data and visualizing complex biological processes to facilitate further investigation and innovation.

Synthesis of Δ⁸⁽⁹⁾-Dexamethasone from Dexamethasone: A Theoretical Exploration and Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct, one-step synthesis of Δ⁸⁽⁹⁾-Dexamethasone from dexamethasone is not a widely documented or established procedure in publicly available scientific literature. This guide, therefore, provides a theoretical exploration of potential synthetic strategies based on established principles of steroid chemistry. The proposed pathways are hypothetical and would require significant experimental validation and optimization.

Introduction: The Chemical Challenge

Dexamethasone is a potent synthetic glucocorticoid characterized by a pregna-1,4-diene-3,20-dione structure, with key substitutions including a 9α-fluoro group and a 16α-methyl group. The target molecule, Δ⁸⁽⁹⁾-Dexamethasone, requires a significant alteration of the steroid's core structure: the migration of unsaturation from the A-ring (Δ¹ and Δ⁴ positions) to the B/C-ring interface (a Δ⁸⁽⁹⁾ double bond). This transformation is not a simple isomerization but a substantial molecular rearrangement, presenting considerable synthetic challenges. These challenges include the stability of the existing conjugated diene system in dexamethasone and the need for regioselective introduction of functionality to facilitate the desired double bond formation without affecting other sensitive groups in the molecule.

Structural Comparison

To appreciate the synthetic challenge, a clear understanding of the structural differences between the starting material and the target product is essential.

-

Dexamethasone: The IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.[1] It possesses a Δ¹,⁴-diene system in the A-ring.

-

Δ⁸⁽⁹⁾-Dexamethasone: This hypothetical molecule would retain the core steroid skeleton and the characteristic substitutions of dexamethasone but would feature a double bond between carbons 8 and 9.

The visualization below illustrates the fundamental structural difference.

Caption: Comparison of Dexamethasone and the target Δ⁸⁽⁹⁾-Dexamethasone.

Theoretical Synthetic Strategies

Given the lack of a direct conversion method, a multi-step synthesis would be necessary. A plausible, albeit speculative, approach would involve the selective removal of the A-ring unsaturation, followed by the introduction of the Δ⁸⁽⁹⁾ double bond, and subsequent re-introduction of the A-ring diene if required. However, a more direct, yet challenging, strategy would be to induce a rearrangement. Below, we outline a hypothetical pathway based on general principles of steroid chemistry.

Hypothetical Pathway: Dehydration of a C11-hydroxyl group

One of the most common methods for introducing unsaturation in steroids is through the dehydration of a hydroxyl group. Dexamethasone possesses an 11β-hydroxyl group, which is adjacent to the desired C9 position for the new double bond. However, direct dehydration would likely lead to a mixture of products, including the Δ⁹⁽¹¹⁾ isomer, and could be complicated by the presence of the 9α-fluoro substituent.

A more controlled approach might involve:

-

Protection of Reactive Groups: The C17 and C21 hydroxyl groups, as well as the C3 and C20 carbonyls, would likely require protection to prevent side reactions during the subsequent steps.

-

Modification of the 11β-hydroxyl group: Conversion of the 11β-hydroxyl to a better leaving group (e.g., a tosylate or mesylate) could facilitate a more controlled elimination.

-

Elimination Reaction: Treatment with a suitable base to induce an E2 elimination. The stereochemistry of the proton at C8 and the leaving group at C11 would be critical for achieving the desired Δ⁸⁽⁹⁾ product.

-

Deprotection: Removal of the protecting groups to yield the final product.

Experimental Considerations for the Hypothetical Dehydration Pathway

| Step | Reagents & Conditions (Illustrative) | Key Challenges |

| Protection | - C17, C21 diol protection (e.g., as an acetonide).- C3, C20 ketone protection (e.g., as ketals). | - Selective protection without affecting other parts of the molecule.- Stability of protecting groups in subsequent steps. |

| Activation of C11-OH | - Tosyl chloride or Mesyl chloride in pyridine. | - Steric hindrance around the 11β-hydroxyl group.- Potential for competing reactions. |

| Elimination | - Strong, non-nucleophilic base (e.g., DBU, KOtBu). | - Regioselectivity: formation of Δ⁹⁽¹¹⁾ vs. Δ⁸⁽⁹⁾ isomers.- Potential for rearrangement of the steroid skeleton under harsh basic conditions. |

| Deprotection | - Acidic conditions to remove ketals and acetonides. | - Potential for isomerization or degradation of the final product under deprotection conditions. |

The following workflow illustrates this hypothetical process:

Caption: Hypothetical workflow for the synthesis of Δ⁸⁽⁹⁾-Dexamethasone.

Alternative Theoretical Approaches

Other general methods for creating carbon-carbon double bonds in steroids could be theoretically adapted, each with its own set of challenges:

-

Allylic Rearrangement: While dexamethasone does not have a simple allylic alcohol, it's conceivable that a more complex, acid-catalyzed rearrangement could be induced.[2][3][4] However, predicting the outcome of such a reaction on a complex molecule like dexamethasone is difficult, and it would likely lead to a mixture of rearranged products.

-

Photochemical Isomerization: Photochemical methods have been used to induce isomerizations and rearrangements in steroids.[5][6][7][8] This approach could be explored, but it often suffers from low yields and a lack of selectivity, producing numerous photoproducts.

-

Enzymatic Isomerization: Certain enzymes, like ketosteroid isomerase, are known to catalyze the migration of double bonds in steroids.[9][10] However, these enzymes are typically highly specific for their natural substrates, and it is unlikely that a known enzyme would efficiently catalyze the desired transformation on a synthetic steroid like dexamethasone. Directed evolution or protein engineering could be a long-term research direction.

Conclusion

The synthesis of Δ⁸⁽⁹⁾-Dexamethasone from dexamethasone represents a significant synthetic challenge that has not been directly addressed in the available scientific literature. The information presented here outlines a theoretical framework for approaching this synthesis, primarily through a protection-activation-elimination-deprotection sequence focused on the 11β-hydroxyl group. Any practical attempt to achieve this synthesis would require extensive investigation into reaction conditions, protecting group strategies, and purification methods to overcome the significant hurdles of regioselectivity and potential side reactions. This document is intended to serve as a conceptual starting point for researchers interested in the synthesis of novel dexamethasone analogs.

References

- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of Steroid Photochemistry and Its Application in the Synthesis of 5,6‐Dihydro‐Ophiopogonol A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniupo.it [iris.uniupo.it]

- 9. Enzymatic mechanisms for catalysis of enolization: ketosteroid isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Dexamethasone

Disclaimer: Information available in the public scientific literature predominantly pertains to Dexamethasone. No specific data were found for a compound designated "Delta8(9)-Dexamethasone." This guide focuses on the well-established mechanism of Dexamethasone. A "Delta8(9)" modification, indicating a double bond between carbons 8 and 9, would likely modulate the potency and binding affinity but is expected to follow the same fundamental mechanisms of action described herein due to the conserved steroid scaffold.

Executive Summary

Dexamethasone is a potent synthetic glucocorticoid that exerts its effects primarily through the intracellular glucocorticoid receptor (GR).[1][2] Its mechanism of action is multifaceted, encompassing both genomic and non-genomic pathways to produce profound anti-inflammatory, immunosuppressive, and anti-proliferative effects in vitro.[1][3] Upon binding to the cytosolic GR, the resulting complex translocates to the nucleus to modulate gene expression.[1][2] This genomic action is bifurcated into transactivation, which upregulates anti-inflammatory genes, and transrepression, which inhibits pro-inflammatory signaling cascades like NF-κB and AP-1.[4][5] Dexamethasone also initiates rapid, non-genomic effects through membrane-bound GR or cytosolic signaling interactions.[6][7] This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

The in vitro effects of Dexamethasone are broadly categorized into genomic and non-genomic actions.

Genomic Mechanism

The classical and most well-understood mechanism involves the modulation of gene transcription. This process can take hours to manifest as it requires new protein synthesis.

-

Ligand Binding and Receptor Activation: Dexamethasone, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm within a multiprotein chaperone complex.[2]

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of chaperone proteins. This unmasked GR-ligand complex then translocates into the nucleus.[2]

-

Gene Regulation: In the nucleus, the GR complex influences gene expression via two primary routes:

-

Transactivation: The GR complex dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This action typically upregulates the transcription of anti-inflammatory proteins, such as dual-specificity phosphatase 1 (DUSP1), which inhibits MAPK signaling, and IkBα, an inhibitor of NF-κB.[9][10]

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of inflammatory gene expression.[4] This occurs through direct protein-protein interactions, preventing these factors from binding to their DNA response elements, thereby repressing the expression of cytokines, chemokines, and adhesion molecules.[9][11] It has been suggested that transrepression occurs at concentrations approximately 10-fold lower than those required for transactivation.[4]

-

Non-Genomic Mechanism

Dexamethasone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis.[6] These effects occur within minutes.

-

Membrane-Bound GR (mGR): A subpopulation of GR is localized to the cell membrane. Dexamethasone binding to mGR can trigger rapid intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.[6][7]

-

Cytosolic GR-Mediated Signaling: Ligand-bound cytosolic GR can directly interact with and modulate the activity of various signaling proteins, influencing pathways that regulate cellular processes like apoptosis and ion transport.[6]

-

Physicochemical Membrane Effects: At high concentrations, glucocorticoids can non-specifically interact with cellular membranes, altering their physical properties and the function of embedded proteins.

Key Signaling Pathways Modulated by Dexamethasone

Inhibition of the NF-κB Pathway

A cornerstone of Dexamethasone's anti-inflammatory action is the potent inhibition of the NF-κB pathway. This is achieved through multiple mechanisms:

-

Upregulation of IκBα: Via transactivation, the GR increases the synthesis of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[9] However, some studies in A549 cells have shown that while Dexamethasone induces IκBα, this does not always lead to the repression of NF-κB DNA-binding activity, suggesting this mechanism is cell-type specific.[9][11]

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription of pro-inflammatory genes.[9]

-

Competition for Coactivators: The GR competes with NF-κB for limited pools of transcriptional coactivators, such as CREB-binding protein (CBP)/p300, further limiting NF-κB-mediated transcription.

Modulation of Apoptosis

The effect of Dexamethasone on apoptosis is highly context- and cell-type-dependent.

-

Pro-apoptotic Effects: In several cancer cell lines, such as colon cancer and lung adenocarcinoma (A549), Dexamethasone has been shown to induce apoptosis.[12][13] In A549 cells, this effect may be mediated through the TGF-β1/Smad2 signaling pathway.[12] Treatment of LoVo and HCT116 colon cancer cells with 1x10⁻⁴ M Dexamethasone for 72 hours significantly increased the apoptotic ratio.[13]

-

Anti-apoptotic Effects: Conversely, Dexamethasone can protect cells from apoptosis. In bovine glomerular endothelial cells, it potently blocks TNF-α- and LPS-induced apoptosis with IC50 values of 0.8 nM and 0.9 nM, respectively.[14] This protective effect is mediated through the GR and acts upstream of caspase-3 activation.[14]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for Dexamethasone's in vitro activity from various studies.

Table 1: Receptor Binding and Transactivation/Transrepression Activity

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| GR Binding Affinity (Kd) | Mouse Brain Cytosol | ~0.83 nM | [15] |

| EC50 (GM-CSF Release Inhibition) | A549 Cells | 2.2 x 10⁻⁹ M | [4] |

| EC50 (β₂-receptor Expression) | A549 Cells | 3.6 x 10⁻⁸ M | [4] |

| IC50 (AP-1 Transrepression) | A549 Cells | 0.3 x 10⁻⁹ M | [4] |

| IC50 (IL-8 Inhibition) | THP-1 Cells | ~14-fold less potent than Prednisolone | [5] |

| EC50 (DUSP1 Induction) | Mouse Macrophages | 1 - 10 nM |[10] |

Table 2: Anti-inflammatory and Anti-proliferative Effects

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC50 (TNF-α-induced Apoptosis) | Bovine Glomerular Endothelial Cells | 0.8 nM | [14] |

| IC50 (LPS-induced Apoptosis) | Bovine Glomerular Endothelial Cells | 0.9 nM | [14] |

| IC50 (Lymphocyte Proliferation) | Human Lymphocytes | 1.1 ng/mL | [16] |

| IC50 (Lymphocyte Proliferation) | Rat Lymphocytes | 2.3 ng/mL | [16] |

| IC50 (IL-6 Inhibition) | LPS-stimulated cells | 0.5 x 10⁻⁸ M | [17] |

| Effect on Proliferation | Bovine Corneal Endothelial Cells | Significant decrease at 10⁻⁴ and 10⁻³ M |[18] |

Visualizations: Signaling Pathways and Workflows

Genomic Signaling Pathway

Caption: Dexamethasone's genomic mechanism involving GR activation, nuclear translocation, and gene regulation.

Non-Genomic Signaling Pathway

Caption: Rapid non-genomic signaling initiated by Dexamethasone at the cell membrane.

Experimental Workflow: NF-κB Reporter Assay

Caption: Workflow for an NF-κB reporter gene assay to quantify Dexamethasone-mediated transrepression.

Detailed Experimental Protocols

Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., Dexamethasone) for the GR.

Methodology:

-

Preparation of Cytosol: Culture cells known to express GR (e.g., human keratinocytes, A549 cells) and harvest.[19] Homogenize cells in a hypotonic buffer and centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.

-

Assay Setup: In a multi-well plate, combine the cell cytosol, a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and varying concentrations of the unlabeled test compound.[5][19]

-

Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and subsequent centrifugation pellets the charcoal, leaving the bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and subsequently the inhibition constant (Ki) to determine the binding affinity.

Protocol: NF-κB Transrepression Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of Dexamethasone on NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., A549 or HEK293) in a multi-well plate. Co-transfect the cells with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency.

-

-

Pre-treatment: After allowing 24 hours for plasmid expression, pre-treat the cells with varying concentrations of Dexamethasone for a defined period (e.g., 1-2 hours).

-

Stimulation: Add a pro-inflammatory stimulus known to activate NF-κB (e.g., TNF-α or IL-1β) to the wells (except for the negative control).[11]

-

Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by Dexamethasone relative to the stimulated control. Plot the results to determine the IC50 value for transrepression.

Protocol: Western Blot for GR Nuclear Translocation

Objective: To visually and semi-quantitatively assess the movement of GR from the cytoplasm to the nucleus upon Dexamethasone treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., CCRF-CEM lymphoblastic cells) and treat them with Dexamethasone (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).[20]

-

Cellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a specialized kit or protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions for each sample using a protein assay (e.g., BCA or Bradford).

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate the proteins by size via electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the GR.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Include loading controls for each fraction (e.g., α-tubulin for cytoplasm, Lamin B1 for nucleus) to ensure equal protein loading.

-

Analysis: Analyze the intensity of the GR bands in the cytoplasmic and nuclear fractions at different time points to demonstrate the translocation of the receptor in response to Dexamethasone.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of dexamethasone on interleukin‐1β‐(IL‐1β)‐induced nuclear factor‐κB (NF‐κB) and κB‐dependent transcription in epithelial cells [rawdatalibrary.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In-vitro effects of dexamethasone on cellular proliferation, apoptosis, and Na+-K+-ATPase activity of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. estudogeral.uc.pt [estudogeral.uc.pt]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dexamethasone

A Note on Nomenclature: The query for "Delta8(9)-Dexamethasone" did not yield specific results for a compound with that designation. It is presumed that this was a typographical error and the intended subject of this guide is the well-documented synthetic glucocorticoid, Dexamethasone . This document will proceed under that assumption.

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs.[1] It is utilized for its anti-inflammatory and immunosuppressant effects in a wide variety of conditions.[2][3][4] Developed in 1957, it is structurally similar to other corticosteroids like hydrocortisone and prednisolone.[2] This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The disposition of dexamethasone in the body is characterized by high bioavailability after oral administration, extensive distribution, and metabolism primarily mediated by hepatic enzymes.

Data Presentation: Pharmacokinetic Parameters of Dexamethasone

| Parameter | Value | Species | Notes | Source(s) |

| Absorption | ||||

| Bioavailability (Oral) | 80-90% | Human | Well-absorbed orally.[5][6][7] | [5][6][7][8] |

| Time to Peak Concentration (Tmax) | 1 hour (range: 0.5-4 hours) | Human | A high-fat, high-calorie meal can decrease Cmax by 23%.[9] | [9] |

| Distribution | ||||

| Protein Binding | ~77% | Human | Primarily to albumin.[2][5][9] Does not significantly bind to corticosteroid-binding globulin.[1][2] | [2][5][9] |

| Volume of Distribution (Vd) | 123 L/70 kg | Human (pediatric ALL patients) | A one-compartment model was used.[[“]] | [[“]] |

| Metabolism | ||||

| Primary Site | Liver | Human | [5][6][9] | |

| Primary Enzyme | CYP3A4 | Human | Metabolized to a lesser extent by CYP3A5.[9][11] | [9][11] |

| Elimination | ||||

| Plasma Half-life | 4 hours (± 18%) | Human | Can be longer in certain patient populations (e.g., ICU patients).[5][9][12] | [5][9][12] |

| Biological Half-life | 36-54 hours | Human | The biological effects persist much longer than the plasma concentration.[5][12][13] | [5][12][13] |

| Clearance | 15.7 L/hr | Human | Following a single oral dose.[9] | [9] |

| Excretion | Primarily urine (<10% as unchanged drug) | Human | The majority is excreted as metabolites.[5][6][9] | [5][6][9] |

Pharmacodynamics

Dexamethasone exerts its effects primarily by acting as a potent agonist for the glucocorticoid receptor (GR).[5][14] Its high potency is a result of structural modifications that enhance its receptor affinity and prolong its biological half-life.[15]

Mechanism of Action

The pharmacodynamic effects of dexamethasone can be broadly categorized into genomic and non-genomic actions.

-

Genomic Pathway: The primary mechanism involves the binding of dexamethasone to the cytosolic glucocorticoid receptor. This receptor is part of a complex with heat shock proteins (hsp).[16] Upon binding, the complex undergoes a conformational change, dissociates from the hsps, and the activated dexamethasone-GR complex translocates to the nucleus.[3][15][17] In the nucleus, it acts as a transcription factor by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[11][15] This interaction can either upregulate the transcription of anti-inflammatory genes (transactivation), such as annexin-1 (lipocortin-1), or downregulate the expression of pro-inflammatory genes (transrepression) by interfering with other transcription factors like NF-κB and AP-1.[14][15] This leads to a reduction in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and other inflammatory mediators.[15]

-

Non-Genomic Pathway: Dexamethasone can also elicit rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors (mGCRs).[11][16] These actions are independent of gene transcription and protein synthesis and are thought to contribute to some of the immediate effects of the drug. For instance, dexamethasone has been shown to inhibit T-cell receptor signaling through its effects on mGCR-multiprotein complexes.[16]

Data Presentation: Pharmacodynamic Parameters of Dexamethasone

| Parameter | Value | Target | Notes | Source(s) |

| Receptor Binding Affinity (Ki) | ~1.2 nM | Glucocorticoid Receptor (GR) | High affinity for the GR and highly selective over the mineralocorticoid receptor (MR).[5] | [5] |

| Relative Potency | ~25 times that of hydrocortisone | Anti-inflammatory effect | Dexamethasone has very little mineralocorticoid activity.[5][13] | [5][13] |

Signaling Pathways

The binding of dexamethasone to the glucocorticoid receptor initiates a cascade of events that modulate cellular function. The canonical genomic signaling pathway is depicted below.

Experimental Protocols

The following provides an overview of methodologies commonly employed in the study of dexamethasone pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of dexamethasone in human subjects involves the following steps:

-

Subject Recruitment and Dosing: A cohort of healthy volunteers or a specific patient population is recruited. After obtaining informed consent, subjects are administered a standardized dose of dexamethasone, either orally or intravenously.[18]

-

Serial Blood Sampling: Blood samples are collected at predetermined time points following drug administration.[18][19]

-

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of dexamethasone in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay.[19][20]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Pharmacodynamic Assessment: Dexamethasone Suppression Test

The dexamethasone suppression test is a clinical protocol used to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and to aid in the diagnosis of Cushing's syndrome.[21][22]

-

Low-Dose Test:

-

A low dose (e.g., 1 mg) of dexamethasone is administered orally at 11:00 PM.[21]

-

A blood sample is drawn the following morning at 8:00 AM to measure the plasma cortisol level.[21]

-

Principle: In individuals with a normal HPA axis, the exogenous dexamethasone will suppress the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to a significant decrease in endogenous cortisol production. A failure to suppress cortisol levels suggests hypercortisolism.

-

-

High-Dose Test:

-

A higher dose (e.g., 2 mg) of dexamethasone is administered orally every 6 hours for 48 hours.[21]

-

Urine is collected over this period to measure 17-hydroxycorticosteroid excretion, and plasma cortisol is also measured.[21]

-

Principle: This test helps to differentiate the cause of Cushing's syndrome. Patients with Cushing's disease (a pituitary tumor) will typically show suppression of cortisol at this higher dose, whereas those with an adrenal tumor or ectopic ACTH-producing tumor will not.

-

In Vitro Cellular Assays

-

Receptor Binding Assays: The affinity of dexamethasone for the glucocorticoid receptor can be determined through competitive binding assays.[23] This typically involves incubating cell lysates or purified receptors with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) in the presence of varying concentrations of unlabeled dexamethasone. The concentration of unlabeled drug that displaces 50% of the radiolabeled ligand (IC50) is used to calculate the binding affinity (Ki).[23]

-

Gene Expression Analysis: The effect of dexamethasone on the transcription of target genes can be studied in cell culture models (e.g., HeLa cells, A549 cells).[24] Cells are treated with dexamethasone, and changes in the mRNA levels of specific genes (e.g., annexin-1, IL-6) are quantified using techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing.

-

Western Blotting: The impact of dexamethasone on protein expression and signaling pathways can be assessed by Western blotting. For example, researchers can measure the phosphorylation status of key signaling proteins or the expression levels of pro- and anti-inflammatory proteins following dexamethasone treatment.[24]

References

- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. reallifepharmacology.com [reallifepharmacology.com]

- 5. Dexamethasone - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dexamethasone Pharmacokinetics - Consensus Academic Search Engine [consensus.app]

- 11. ClinPGx [clinpgx.org]

- 12. How long does dexamethasone stay in your system? [drugs.com]

- 13. droracle.ai [droracle.ai]

- 14. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 17. droracle.ai [droracle.ai]

- 18. Pharmacokinetics of dexamethasone and its relationship to dexamethasone suppression test outcome in depressed patients and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison of the bioavailability of oral and intramuscular dexamethasone in women in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of dexamethasone after intravenous and intramuscular administration in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dexamethasone (Dexamethasone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 22. youtube.com [youtube.com]

- 23. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dexamethasone | Cell Signaling Technology [cellsignal.com]

A Comparative Analysis of the Biological Activity of Dexamethasone and its Δ8(9) Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is intrinsically linked to its specific chemical structure, which dictates its interaction with the glucocorticoid receptor (GR) and subsequent modulation of gene expression. This technical guide provides a comprehensive overview of the biological activity of dexamethasone and presents a theoretical comparison with its lesser-known isomer, Delta8(9)-Dexamethasone (Δ8(9)-Dexamethasone). While direct experimental data on Δ8(9)-Dexamethasone is not publicly available, this paper leverages established principles of steroid structure-activity relationships (SAR) to infer its potential biological profile. This guide also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways to aid researchers in the field of steroid pharmacology and drug development.

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play a pivotal role in regulating a multitude of physiological processes, including metabolism, immune response, and inflammation.[1] Synthetic glucocorticoids, such as dexamethasone, have been engineered to maximize their anti-inflammatory effects while minimizing the mineralocorticoid-related side effects associated with endogenous cortisol.[2] The biological activity of these compounds is mediated through their binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor, either activating or repressing the expression of target genes.[3]

The specific structural features of a glucocorticoid molecule are critical determinants of its potency and selectivity. For dexamethasone, key features include the 9α-fluoro and 16α-methyl substitutions, as well as the double bond at the C1-C2 position of the A-ring, all of which contribute to its high affinity for the GR and potent anti-inflammatory activity.[4][5] This guide will delve into the known biological activities of dexamethasone and provide a theoretical exploration of how the introduction of a double bond at the C8-C9 position in the B-ring, creating Δ8(9)-Dexamethasone, might alter its pharmacological profile.

Dexamethasone: A Profile of Biological Activity

Dexamethasone is a potent agonist of the glucocorticoid receptor, exhibiting high binding affinity and transactivation and transrepression activities.[2][6] Its anti-inflammatory effects are primarily attributed to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[7][8]

Glucocorticoid Receptor Binding

The initial and most critical step in dexamethasone's mechanism of action is its binding to the GR. The affinity of this interaction is a key determinant of the drug's potency.

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Compound | Receptor | Binding Affinity (Kd) | Reference |

| Dexamethasone | Human Glucocorticoid Receptor | ~1-5 nM | [3] |

Anti-Inflammatory Activity

Dexamethasone exerts its potent anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of the NF-κB signaling pathway.

Table 2: In Vitro Anti-Inflammatory Activity of Dexamethasone

| Assay | Cell Line | Parameter | IC50 / EC50 | Reference |

| NF-κB Reporter Assay | A549 | Inhibition of TNF-α induced NF-κB activity | ~1-10 nM | [9] |

| IL-6 Secretion Assay | HeLa | Inhibition of IL-1β induced IL-6 secretion | ~0.1-1 nM | [10] |

This compound: A Theoretical Comparison

As of the writing of this guide, there is no publicly available experimental data on the biological activity of Δ8(9)-Dexamethasone. Therefore, the following comparison is based on established structure-activity relationships for corticosteroids.

The introduction of a double bond at the 8,9 position represents a significant structural alteration to the B-ring of the dexamethasone molecule. This change would flatten the B-ring and alter the overall conformation of the steroid nucleus.

Predicted Impact on Glucocorticoid Receptor Binding

The 9α-fluoro substituent of dexamethasone is crucial for its high glucocorticoid activity, in part due to its electron-withdrawing effect which increases the acidity of the 11β-hydroxyl group, a key interaction point with the GR. The introduction of a double bond at Δ8(9) would remove the chiral center at C9 and alter the spatial orientation of the fluorine atom, likely leading to a significant decrease in binding affinity for the GR. The altered conformation of the steroid backbone could also create steric clashes within the ligand-binding pocket of the receptor.

Table 3: Predicted Comparative Biological Activity

| Parameter | Dexamethasone | Predicted this compound | Rationale |

| GR Binding Affinity | High | Significantly Lower | Altered B-ring conformation and spatial orientation of the 9α-fluoro group. |

| Anti-inflammatory Potency | High | Significantly Lower | Reduced GR binding affinity would lead to decreased transrepression of NF-κB. |

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the GR.

Protocol:

-

Preparation of GR-containing cytosol:

-

Harvest cells expressing the human glucocorticoid receptor (e.g., A549 cells).

-

Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the GR.

-

-

Competitive Binding Reaction:

-

Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the GR-containing cytosol.

-

Add increasing concentrations of the unlabeled test compound (e.g., dexamethasone or Δ8(9)-Dexamethasone).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the GR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or size-exclusion chromatography.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation.

-

NF-κB Transrepression Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or A549) that has been stably or transiently transfected with two plasmids:

-

An NF-κB-responsive reporter plasmid (e.g., containing a luciferase gene downstream of multiple NF-κB binding sites).

-

A plasmid constitutively expressing the human glucocorticoid receptor.

-

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound (e.g., dexamethasone) for a specified period.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

-

Luciferase Assay:

-

After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value for NF-κB transrepression.

-

Visualizing Molecular Interactions and Pathways

Dexamethasone Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of dexamethasone.

Caption: Dexamethasone genomic signaling pathway.

Experimental Workflow for GR Binding Assay

The following diagram outlines the workflow for a competitive glucocorticoid receptor binding assay.

Caption: Workflow for a GR competitive binding assay.

Conclusion

Dexamethasone remains a vital therapeutic agent due to its potent anti-inflammatory properties, which are a direct consequence of its specific molecular structure and high-affinity interaction with the glucocorticoid receptor. While the biological activity of its Δ8(9) isomer has not been experimentally determined, established structure-activity relationships strongly suggest that the introduction of a double bond at the 8,9 position would significantly reduce its affinity for the GR and, consequently, its anti-inflammatory potency. This theoretical analysis underscores the critical importance of the B-ring's conformation in mediating glucocorticoid activity. Further research, including the chemical synthesis and pharmacological evaluation of Δ8(9)-Dexamethasone, is warranted to empirically validate these predictions and to further elucidate the intricate structure-function relationships of this important class of therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of steroid pharmacology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Dexamethasone - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Review of delta-8-tetrahydrocannabinol (Δ8 -THC): Comparative pharmacology with Δ9 -THC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unsaturated fatty acid modulation of glucocorticoid receptor binding in L2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to Dexamethasone Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding affinity and signaling pathways of Dexamethasone, a potent synthetic glucocorticoid. Assuming "Delta8(9)-Dexamethasone" is a non-standard nomenclature, this document focuses on the well-characterized compound, Dexamethasone. The information presented herein is intended to serve as a technical resource for professionals in the fields of pharmacology, molecular biology, and drug development.

Quantitative Receptor Binding Affinity Data

The binding affinity of Dexamethasone has been determined for various nuclear receptors, with the highest affinity observed for the Glucocorticoid Receptor (GR). The following table summarizes the quantitative binding data from multiple studies. It is important to note that variations in experimental conditions, such as tissue source, radioligand used, and assay type, can influence the reported values.

| Receptor | Ligand | Assay Type | Value | Units | Species | Source |

| Glucocorticoid Receptor (GR) | Dexamethasone | Radioligand Binding ([³H]-Dexamethasone) | 7.0 (High-affinity site) | nM (Kd) | Rat (Liver) | [1] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Radioligand Binding ([³H]-Dexamethasone) | 90.1 (Low-affinity site) | nM (Kd) | Rat (Liver) | [1] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Fluorescence Polarization | 10.1 ± 1.5 | nM (IC50) | Human | [2] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Radioligand Binding ([³H]-Dexamethasone) | 4.98 ± 0.17 | nM (Ki) | Human | [3] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Not Specified | 2.51 | nM (IC50) | Not Specified | |

| Mineralocorticoid Receptor (MR) | Dexamethasone | Radioligand Binding ([³H]-Aldosterone) | 23.9 | nM (Kd) | Rat (Kidney) | |

| Mineralocorticoid Receptor (MR) | Dexamethasone | Not Specified | 0.36, 7.2 | nM (Ki) | Not Specified | |

| Progesterone Receptor (PR) | Dexamethasone | Relative Binding Affinity | 0.21 (Relative to Progesterone) | RBA | Not Specified |

Experimental Protocols

Competitive Radioligand Binding Assay

This method is used to determine the affinity of a test compound (unlabeled Dexamethasone) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Dexamethasone) for binding to the target receptor.

Materials:

-

Receptor Source: Cytosolic extracts or purified glucocorticoid receptors.

-

Radioligand: [³H]-Dexamethasone.

-

Unlabeled Ligand: Dexamethasone (for determining non-specific binding) and test compounds.

-

Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Preparation of Receptor: Homogenize the tissue or cells in a suitable buffer and prepare a cytosolic fraction by centrifugation.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand ([³H]-Dexamethasone) and the receptor preparation.

-

Competition: Add increasing concentrations of the unlabeled test compound to the tubes. A set of tubes with a high concentration of unlabeled Dexamethasone is used to determine non-specific binding.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor.

Materials:

-

Receptor Source: Purified recombinant glucocorticoid receptor.

-

Fluorescent Ligand: A fluorescent derivative of a glucocorticoid (e.g., Fluormone™ GS1).

-

Unlabeled Ligand: Dexamethasone and test compounds.

-

Assay Buffer: A suitable buffer to maintain receptor stability and activity.

-

Microplate Reader with FP capabilities.

-

Black, low-binding microplates.

Procedure:

-

Assay Setup: In a microplate, add the fluorescent ligand and the purified receptor.

-

Competition: Add increasing concentrations of the test compound (Dexamethasone).

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger receptor, its tumbling is slowed, leading to an increase in polarization.

-

Data Analysis: A competitive binding curve is generated by plotting the decrease in fluorescence polarization against the concentration of the test compound. The IC50 value is then determined from this curve.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Dexamethasone exerts its effects primarily through the genomic pathway involving the glucocorticoid receptor. The following diagram illustrates the key steps in this pathway.

References

In Silico Modeling of Delta-8/9-Tetrahydrocannabinol and Dexamethasone Interactions: A Technical Guide

Version: 1.0

Executive Summary

The concurrent use of cannabinoids and corticosteroids is increasingly common, necessitating a deeper understanding of their potential interactions. This technical guide outlines a comprehensive in silico framework for investigating the molecular interactions between Delta-8-Tetrahydrocannabinol (Δ⁸-THC), Delta-9-Tetrahydrocannabinol (Δ⁹-THC), and the synthetic glucocorticoid, Dexamethasone. We detail the primary pharmacological targets, potential pathways for interaction, and a complete computational workflow, including molecular docking and molecular dynamics simulations. This document provides researchers and drug development professionals with the foundational protocols and conceptual models required to predict and analyze the pharmacodynamic interplay between these compounds, ultimately aiming to inform safer and more effective therapeutic strategies.

Introduction to Key Compounds

Delta-8 and Delta-9-Tetrahydrocannabinol (THC)

Delta-9-Tetrahydrocannabinol (Δ⁹-THC) is the primary psychoactive constituent of the Cannabis sativa plant, known for its therapeutic applications in pain management, nausea, and appetite stimulation. Its isomer, Delta-8-Tetrahydrocannabinol (Δ⁸-THC), is a less potent analogue that has gained popularity for its similar but milder effects. Both compounds primarily exert their effects through the endocannabinoid system, acting as partial agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. It functions by binding to the glucocorticoid receptor (GR), which is ubiquitously expressed. Upon binding, the Dexamethasone-GR complex translocates to the nucleus to modulate the transcription of a wide array of genes, including those involved in inflammation such as cytokines, chemokines, and adhesion molecules.

Primary Pharmacological Targets and Potential for Interaction

The interaction between THC isomers and Dexamethasone is not presumed to be a direct binding event between the molecules themselves. Instead, the interaction is likely to occur at the level of "crosstalk" between their respective signaling pathways.

-

THC Targets: The primary targets are the G-protein coupled receptors, CB1 and CB2. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

-

Dexamethasone Target: The primary target is the nuclear glucocorticoid receptor (GR). Its activation directly influences gene transcription.

The potential for pharmacodynamic interaction lies in the convergence of their downstream signaling cascades. For instance, both the endocannabinoid system and glucocorticoid signaling are known to modulate the activity of key inflammatory regulators like Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).

Visualizing Potential Signaling Crosstalk

The anti-inflammatory effects of Dexamethasone are largely mediated by the GR's ability to inhibit NF-κB and AP-1.[1][2] The activated GR can interfere with NF-κB signaling in several ways: by physically binding to the p65 subunit of NF-κB, preventing its transcriptional activity, and by inducing the expression of IκBα, an inhibitor of NF-κB.[3][4] Concurrently, cannabinoid receptor activation can also modulate these pathways, often through MAPK signaling cascades (ERK, JNK, p38).[5] Dexamethasone has also been shown to inhibit MAPK pathways, in part by inducing the expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), which dephosphorylates and inactivates MAPKs like p38 and JNK.[6][7] This convergence on the MAPK and NF-κB pathways represents a critical nexus for potential synergistic or antagonistic interactions between THC and Dexamethasone.

Quantitative Data Summary

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|---|

| Δ⁹-THC | Human CB1 | 40.7 | Radioligand Binding |

| Δ⁹-THC | Human CB2 | 36.4 | Radioligand Binding |

| Δ⁸-THC | Human CB1 | ~44 | Radioligand Binding |

| Δ⁸-THC | Human CB2 | ~40 | Radioligand Binding |

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative.

Table 2: Glucocorticoid Receptor Binding Affinities

| Compound | Receptor | Dissociation Constant (Kd, nM) | Assay Type |

|---|

| Dexamethasone | Human GR | 2.6 - 7.7 | Radioligand Binding |

In Silico Modeling Workflow

An in silico investigation into the interaction of THC and Dexamethasone would focus on simulating their effects on key proteins within the convergent signaling pathways, such as MAP kinases or components of the NF-κB complex. The following workflow outlines the necessary steps.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key stages of the in silico workflow.

Protein Target Preparation

-

Objective: To prepare a protein structure for docking and simulation, ensuring it is chemically correct and free of artifacts.

-

Protocol:

-

Obtain Structure: Download the crystal structure of the target protein (e.g., p38 MAPK, PDB ID: 1P38) from the Protein Data Bank (PDB).

-

Clean Structure: Using software like UCSF Chimera or Maestro, remove all non-essential molecules, including water, co-crystallized ligands, and ions.

-

Protonation: Add hydrogen atoms to the structure, as they are typically absent in PDB files. This is critical for correct hydrogen bonding. Use a tool like H++ or PROPKA to predict protonation states of ionizable residues (Asp, Glu, His, Lys) at a physiological pH of 7.4.

-

Assign Charges: Assign partial atomic charges using a force field (e.g., AMBER ff14SB, CHARMM36m).

-

Energy Minimization: Perform a brief energy minimization to relieve any steric clashes introduced during preparation.

-

Ligand Preparation

-

Objective: To generate low-energy, 3D conformations of the ligands with correct stereochemistry and atomic charges.

-

Protocol:

-

Obtain Structure: Source 2D structures of Δ⁸-THC, Δ⁹-THC, and Dexamethasone from a database like PubChem.

-

Generate 3D Conformation: Use a program like Open Babel or LigPrep to convert the 2D structures into 3D. Generate multiple possible conformers.

-

Charge Calculation: Calculate partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method (e.g., Gasteiger).

-

Energy Minimization: Minimize the energy of each conformer to find the most stable structures.

-

Molecular Docking

-

Objective: To predict the preferred binding orientation and affinity of each ligand to the protein target.

-

Protocol:

-

Define Binding Site: Identify the active site or potential allosteric sites on the protein. Define a "grid box" that encompasses this volume.

-

Run Docking Algorithm: Use a docking program like AutoDock Vina or Glide. The software will systematically sample different poses of the ligand within the grid box.

-

Scoring: Each pose is assigned a score (e.g., kcal/mol) that estimates the binding affinity. The lower the score, the more favorable the predicted binding.

-

Analyze Poses: Examine the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Molecular Dynamics (MD) Simulation

-

Objective: To simulate the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into its stability and flexibility.

-

Protocol:

-

System Setup: Place the best-scoring docked complex into the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

-

Equilibration: Perform a multi-stage equilibration process. First, hold the protein and ligand fixed and allow the water and ions to relax. Then, gradually release the restraints on the complex and slowly heat the system to a target temperature (e.g., 300 K) and pressure (1 atm).

-

Production Run: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds), saving the coordinates (trajectory) at regular intervals.

-

Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and perform clustering analysis to find dominant conformational states.

-

Conclusion and Future Directions

The in silico framework presented here provides a robust methodology for investigating the potential interactions between Δ⁸/Δ⁹-THC and Dexamethasone. While direct binding between the compounds is unlikely, their convergent effects on critical anti-inflammatory signaling pathways, particularly MAPK and NF-κB, represent a significant area for pharmacodynamic interaction. Molecular docking and MD simulations can elucidate how these compounds might modulate the activity of key proteins in these pathways. Future in silico work should focus on building and simulating more complex systems that include multiple proteins to better model the signaling cascade. The hypotheses generated from these computational models can then guide targeted in vitro and in vivo experiments to validate the predicted interactions and their therapeutic implications.

References

- 1. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Isomer: An Inquiry into the Discovery and History of Δ8(9)-Dexamethasone

An in-depth investigation into the scientific literature and historical records reveals a scarcity of information regarding a distinct discovery and development history for the compound known as Δ8(9)-Dexamethasone. This technical guide concludes that Δ8(9)-Dexamethasone is not a compound with a significant, independent research history but is recognized primarily as a chemical isomer and likely a synthetic impurity or degradation byproduct of the widely used corticosteroid, dexamethasone.

This document serves to elucidate the nature of Δ8(9)-Dexamethasone within the broader context of corticosteroid chemistry and to address the available, albeit limited, information regarding its existence.

Introduction to Dexamethasone and its Isomers

Dexamethasone, a potent synthetic glucocorticoid, was first synthesized in 1957 and received FDA approval on October 30, 1958.[1] Its development was a significant milestone in the history of anti-inflammatory therapeutics, offering a more potent alternative to earlier corticosteroids like cortisone and prednisone.[2][][][5][6] The chemical synthesis of dexamethasone is a multi-step process, often starting from bile acids or plant-derived steroids, and involves the introduction of specific functional groups to the steroid nucleus to enhance its anti-inflammatory activity and reduce mineralocorticoid side effects.[7][8]

The nomenclature "Δ8(9)-Dexamethasone" indicates a structural isomer of dexamethasone where the double bond in the C ring of the steroid nucleus is located between carbon atoms 8 and 9. This is in contrast to the Δ9(11) double bond that is a key feature in some synthetic precursors to dexamethasone itself.[9] Chemical suppliers of pharmaceutical reference standards list Δ8(9)-Dexamethasone as a related compound or impurity of dexamethasone, which corroborates its identity as a minor variant of the main compound.[][10]

Historical Context: The Search for Novel Corticosteroids

The mid-20th century was a period of intense research in steroid chemistry, with pharmaceutical companies actively exploring modifications to the basic steroid structure to create new drugs with improved therapeutic profiles.[2][] This era saw the introduction of numerous synthetic corticosteroids.

While a dedicated history of Δ8(9)-Dexamethasone is not documented, a 1956 patent describes a "Process for preparing delta 8, 9-7-hydroxy steroids." This patent, while not mentioning dexamethasone specifically, indicates that the creation of a Δ8(9) double bond in a steroid structure was a known chemical transformation during the period when dexamethasone was being developed. It is plausible that Δ8(9)-Dexamethasone was synthesized or encountered during this exploratory phase of research, but it did not emerge as a clinically significant compound in its own right.

The Origin of Δ8(9)-Dexamethasone: A Synthetic Byproduct

The available evidence strongly suggests that Δ8(9)-Dexamethasone arises as an impurity during the synthesis of dexamethasone or as a degradation product.[2][] The complex chemical transformations involved in corticosteroid synthesis can lead to the formation of various isomers and related substances.[] For instance, acid-catalyzed dehydration or rearrangement reactions could potentially lead to the formation of the Δ8(9) double bond.

The identification and characterization of such impurities are crucial for the quality control of the final pharmaceutical product.[5][6] The presence of Δ8(9)-Dexamethasone in catalogues of pharmaceutical impurities underscores its relevance in an analytical and regulatory context, rather than a therapeutic one.

Lack of Biological and Pharmacological Data

A thorough search of scientific databases reveals no significant studies on the biological activity, mechanism of action, or signaling pathways specifically associated with Δ8(9)-Dexamethasone. Research has focused overwhelmingly on the parent compound, dexamethasone, and its clinically relevant esters and isomers, such as betamethasone.[11][12]

Consequently, the core requirements of this technical guide for detailed experimental protocols, quantitative data, and signaling pathway diagrams for Δ8(9)-Dexamethasone cannot be fulfilled due to the absence of such information in the public domain.

Structural Relationship of Dexamethasone and its Δ8(9) Isomer

To visualize the chemical difference between dexamethasone and its Δ8(9) isomer, the following diagram illustrates their core structures. Dexamethasone features a double bond between carbons 1 and 2, and another between carbons 4 and 5 in the A ring. The key difference lies in the C ring, where the Δ8(9) isomer has a double bond that is not present in the parent dexamethasone molecule.

Caption: Structural relationship of Dexamethasone and its Δ8(9) isomer.

Conclusion

References

- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexamethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone synthesis - chemicalbook [chemicalbook.com]

- 8. CN101397320A - Method for preparing dexamethasone and series products thereof - Google Patents [patents.google.com]

- 9. Dexamethasone - Wikipedia [en.wikipedia.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Blueprint of Delta8(9)-Dexamethasone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects. Its therapeutic efficacy is intrinsically linked to its precise chemical structure. Isomers of dexamethasone, such as the hypothetical Delta8(9)-Dexamethasone, where the double bond is shifted from the A-ring to the C-ring, are of significant interest for understanding structure-activity relationships and for the identification of potential impurities in drug manufacturing. This technical guide outlines the expected spectroscopic characteristics of this compound based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data for the common isomer, Dexamethasone, is provided as a baseline for comparison.

Comparative Spectroscopic Data

The following tables summarize the known spectroscopic data for Dexamethasone and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for Dexamethasone in DMSO-d₆)

| Proton Assignment | Dexamethasone Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity & Key Couplings |

| H-1 | ~7.30 | ~6.0-6.2 | d |

| H-2 | ~6.23 | ~2.0-2.2 | m |

| H-4 | ~6.01 | ~5.8-6.0 | s |

| H-6 | ~2.4-2.5 | No longer olefinic; ~2.0-2.3 | m |

| H-9 | - | No proton at this position | - |

| H-11 | ~4.1-4.2 | No longer has proton; sp² carbon | - |

| H-12 | ~2.6-2.7 | ~2.8-3.0 | m |

| C18-H₃ | ~0.7-0.8 | ~0.8-0.9 | s |

| C19-H₃ | ~1.4-1.5 | ~1.3-1.4 | s |

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for Dexamethasone)

| Carbon Assignment | Dexamethasone Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) |

| C-1 | ~155 | ~125-130 |

| C-2 | ~128 | ~30-35 |

| C-3 | ~186 | ~186 |

| C-4 | ~124 | ~125-130 |

| C-5 | ~169 | ~40-45 |

| C-8 | ~30-35 | ~130-135 |

| C-9 | ~90-95 (due to F) | ~140-145 (olefinic and F-substituted) |

| C-10 | ~40-45 | ~40-45 |

| C-11 | ~68-70 | ~135-140 |

Spectroscopic Rationale for Predicted NMR Shifts: The primary difference in the NMR spectra will arise from the relocation of the double bond from the Δ¹,⁴ positions in Dexamethasone to the Δ⁸⁹ position in the isomer.

-

In the ¹H NMR of this compound, the characteristic downfield signals for the vinylic protons at H-1, H-2, and H-4 in Dexamethasone will be absent. Instead, a new olefinic proton signal may appear depending on the exact conformation, but the most significant change will be the absence of the H-9 proton and a downfield shift of protons on adjacent carbons (e.g., H-7, H-11, H-12) due to the anisotropic effect of the new double bond.

-

In the ¹³C NMR, the signals for C-1, C-2, C-4, and C-5 will shift upfield as they are no longer part of a conjugated system. Conversely, C-8 and C-9 will show significant downfield shifts, appearing in the olefinic region (~120-150 ppm). The C-9 signal will be further deshielded due to the attached fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)